molecular formula C9H13NO2 B8032541 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

Cat. No.: B8032541
M. Wt: 167.20 g/mol
InChI Key: JVZZQUQZANNPFL-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position, a hydroxy group at the 3-position, and an isopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylpyridin-3-ol as the starting material.

    Alkylation: The hydroxyl group at the 3-position is protected, and the 2-position is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.

    Deprotection: The protecting group is then removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The methyl group at the 5-position can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydroxyl group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 5-Methyl-2-(propan-2-yloxy)pyridine-3-carboxylic acid.

    Reduction: 5-Methyl-2-(propan-2-yloxy)piperidin-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group at the 3-position can form hydrogen bonds with biological macromolecules, while the isopropoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activity and receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yloxy)pyridin-3-ol: Lacks the methyl group at the 5-position.

    5-Methyl-3-hydroxypyridine: Lacks the isopropoxy group at the 2-position.

    2-(Propan-2-yloxy)-5-methylpyridine: Lacks the hydroxyl group at the 3-position.

Uniqueness

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and isopropoxy groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-2-propan-2-yloxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)12-9-8(11)4-7(3)5-10-9/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZZQUQZANNPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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